4-cyano-N-cyclooctylbenzamide
Description
4-Cyano-N-cyclooctylbenzamide is a benzamide derivative characterized by a cyano (-CN) group at the para position of the benzoyl ring and a cyclooctyl group attached to the amide nitrogen. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties.
Properties
CAS No. |
721405-90-9 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-cyano-N-cyclooctylbenzamide |
InChI |
InChI=1S/C16H20N2O/c17-12-13-8-10-14(11-9-13)16(19)18-15-6-4-2-1-3-5-7-15/h8-11,15H,1-7H2,(H,18,19) |
InChI Key |
DCZBMAHKCLFHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)C#N |
solubility |
>38.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-cyclooctylbenzamide typically involves the reaction of 4-cyanobenzoyl chloride with cyclooctylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for 4-cyano-N-cyclooctylbenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-cyclooctylbenzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
Oxidation: 4-cyanobenzoic acid.
Reduction: 4-aminomethyl-N-cyclooctylbenzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-cyano-N-cyclooctylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-cyano-N-cyclooctylbenzamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The cyano group can act as a hydrogen bond acceptor, while the cyclooctyl group provides hydrophobic interactions with non-polar regions of proteins or other biomolecules.
Comparison with Similar Compounds
Key Compounds:
4-Cyano-N-cyclooctylbenzamide: 4-position substituent: Cyano (-CN). N-substituent: Cyclooctyl (aliphatic, bulky). Key features: High electron-withdrawing capacity, increased lipophilicity.
4-Bromo-N-(2-nitrophenyl)benzamide ():
- 4-position substituent : Bromo (-Br).
- N-substituent : 2-nitrophenyl (aromatic, electron-withdrawing).
- Key features : Moderate electron withdrawal, planar aromatic substituent promoting π-π stacking .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB): 4-position substituent: Bromo (-Br). N-substituent: 4-methoxy-2-nitrophenyl (mixed electronic effects: -NO₂ withdraws electrons, -OCH₃ donates).
Table 1: Substituent Impact on Properties
| Compound | 4-Substituent (Electronic Effect) | N-Substituent (Steric/Lipophilic Effect) | LogP* | Melting Point (°C) |
|---|---|---|---|---|
| 4-Cyano-N-cyclooctylbenzamide | Strongly electron-withdrawing | Highly lipophilic, bulky | 3.2 | 145–147 |
| 4-Bromo-N-(2-nitrophenyl)benzamide | Moderately electron-withdrawing | Moderately lipophilic, planar | 2.8 | 180–182 |
| 4MNB | Moderately electron-withdrawing | Moderately lipophilic, hydrogen-bonding | 2.5 | 168–170 |
*LogP values are estimated based on substituent contributions.
Structural and Crystallographic Differences
- 4-Cyano-N-cyclooctylbenzamide: The bulky cyclooctyl group likely disrupts crystal packing efficiency, leading to lower melting points compared to aromatic N-substituted analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide, which forms two molecules per asymmetric unit for efficient packing ).
- 4-Bromo-N-(2-nitrophenyl)benzamide : The nitro group facilitates intermolecular interactions (e.g., hydrogen bonds with amide protons), stabilizing its crystalline lattice .
Solubility and Bioavailability
- The cyclooctyl group in 4-cyano-N-cyclooctylbenzamide increases logP (3.2 vs. 2.5–2.8 for bromo analogs), suggesting lower aqueous solubility but higher cell-membrane permeability.
- In contrast, nitro-substituted derivatives (e.g., 4MNB) exhibit moderate solubility due to polar functional groups (-NO₂, -OCH₃) .
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